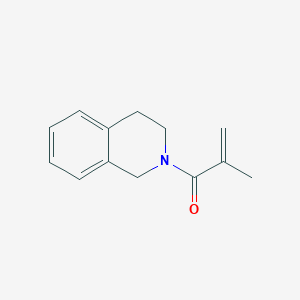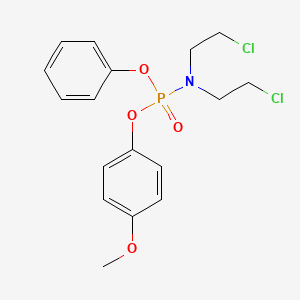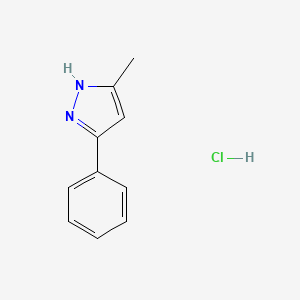
Pentyl Undecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl undecanoate, also known as pentyl undecylate or undecanoic acid pentyl ester, is an organic compound with the molecular formula C₁₆H₃₂O₂. It is an ester formed from the reaction between pentanol and undecanoic acid. This compound is known for its applications in various industries, including cosmetics and fragrances, due to its pleasant odor and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pentyl undecanoate is typically synthesized through an esterification reaction. This involves the reaction of pentanol with undecanoic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is as follows:
C5H11OH+C11H23COOH→C16H32O2+H2O
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar esterification process but is optimized for higher yields and efficiency. The process involves:
- Using a continuous flow reactor to maintain a steady supply of reactants and removal of products.
- Employing a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
- Utilizing azeotropic distillation to remove water and drive the reaction to completion.
Analyse Chemischer Reaktionen
Types of Reactions: Pentyl undecanoate primarily undergoes hydrolysis, transesterification, and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to pentanol and undecanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a catalyst like sodium methoxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohols.
Major Products Formed:
- Hydrolysis yields pentanol and undecanoic acid.
- Transesterification produces a new ester and a different alcohol.
- Reduction results in the formation of pentanol and undecanol.
Wissenschaftliche Forschungsanwendungen
Pentyl undecanoate finds applications in various fields of scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in studies involving esterases and lipases, enzymes that catalyze the hydrolysis of esters.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Widely used in the formulation of cosmetics, fragrances, and flavorings due to its pleasant odor and stability.
Wirkmechanismus
Pentyl undecanoate can be compared with other esters such as ethyl acetate, methyl butyrate, and isopropyl myristate. These compounds share similar properties, such as being esters with pleasant odors and applications in fragrances and flavorings. this compound is unique due to its longer carbon chain, which imparts greater stability and a distinct odor profile.
Vergleich Mit ähnlichen Verbindungen
- Ethyl acetate
- Methyl butyrate
- Isopropyl myristate
- Hexyl laurate
Pentyl undecanoate stands out due to its specific combination of pentanol and undecanoic acid, providing unique properties that are valuable in various applications.
Eigenschaften
CAS-Nummer |
10484-11-4 |
|---|---|
Molekularformel |
C16H32O2 |
Molekulargewicht |
256.42 g/mol |
IUPAC-Name |
pentyl undecanoate |
InChI |
InChI=1S/C16H32O2/c1-3-5-7-8-9-10-11-12-14-16(17)18-15-13-6-4-2/h3-15H2,1-2H3 |
InChI-Schlüssel |
RDOSVFWJFQNBEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(=O)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



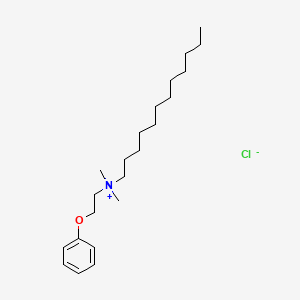

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one](/img/structure/B14718501.png)
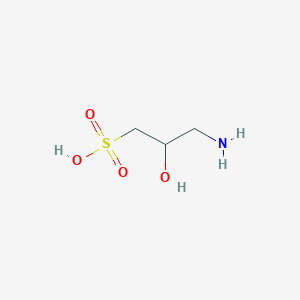
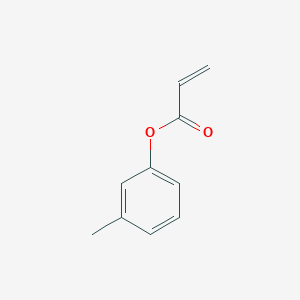
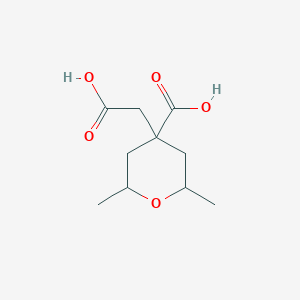
![(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14718520.png)

